REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[Na+].Cl[CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC=CC=1>[O:17]=[C:16]1[CH2:15][CH2:14][CH2:13][N:1]1[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is at 60° C. that the reaction
|
Type
|
CUSTOM
|
Details
|
the benzene layer was separated
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCC1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |